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Compound of Interest

Compound Name: s55746

Cat. No.: B3027989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of S55746,

a potent and selective BCL-2 inhibitor, in hematological cancer xenograft models. The

document summarizes key quantitative data, details experimental methodologies, and

visualizes the underlying signaling pathways and experimental workflows.

Core Findings: S55746 Demonstrates Robust Anti-
Tumor Activity
S55746, also known as BCL201, is an orally bioavailable small molecule that selectively binds

to the hydrophobic groove of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] This

selective inhibition disrupts the protein-protein interactions that prevent the induction of

apoptosis in cancer cells dependent on BCL-2 for survival.[3] Preclinical studies have

demonstrated its potent anti-tumor efficacy in xenograft models of hematological malignancies,

including acute lymphoblastic leukemia and diffuse large B-cell lymphoma.[1][2][4]

Quantitative Efficacy Data
The in vivo anti-tumor effects of S55746 have been quantified in two key xenograft models:

RS4;11 (acute lymphoblastic leukemia) and Toledo (diffuse large B-cell lymphoma). The data

from these studies are summarized below.

Table 1: Anti-Tumor Efficacy of S55746 in the RS4;11 Xenograft Model[5]
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Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Tumor
Growth
Inhibition
(T/C %) at
Day 17

Observatio
ns

Vehicle - Oral Gavage
Daily for 7

days
- -

S55746 25 Oral Gavage
Daily for 7

days
67.1%

Significant

tumor growth

inhibition (p <

0.05)

S55746 50 Oral Gavage
Daily for 7

days
16.3%

Significant

tumor growth

inhibition (p <

0.001)

S55746 100 Oral Gavage
Daily for 7

days
-93.8%

Complete

tumor

regression in

all animals

Table 2: Anti-Tumor Efficacy of S55746 in the Toledo Xenograft Model[5][6]
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Treatment
Group

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Tumor
Growth
Inhibition
(T/C %) at
Day 21

Observatio
ns

Vehicle - Oral Gavage

5 times a

week for 3

weeks

- -

S55746 200 Oral Gavage

5 times a

week for 3

weeks

13%

Significant

tumor growth

inhibition (p <

0.05)

S55746 300 Oral Gavage

5 times a

week for 3

weeks

2%

Significant

tumor growth

inhibition (p <

0.05)

ABT-199 200 Oral Gavage

5 times a

week for 3

weeks

Similar to

S55746

Comparative

efficacy

Table 3: Pharmacodynamic Effects of S55746 in the RS4;11 Xenograft Model[5]
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Treatment
Group

Dose (mg/kg)
Parameter
Assessed

Time Point Result

Vehicle -
Caspase-3

Activity

16 hours post-

treatment
Baseline

S55746 25
Caspase-3

Activity

16 hours post-

treatment

~11-fold increase

vs. vehicle

S55746 100
Caspase-3

Activity

16 hours post-

treatment

~28-fold increase

vs. vehicle

ABT-263 100
Caspase-3

Activity

16 hours post-

treatment

~20-fold increase

vs. vehicle

Vehicle - Platelet Count
16 hours post-

treatment

No significant

change

S55746 25 Platelet Count
16 hours post-

treatment

No significant

change

S55746 100 Platelet Count
16 hours post-

treatment

No significant

change

ABT-263 100 Platelet Count
16 hours post-

treatment
Strong decrease

Mechanism of Action: BCL-2 Inhibition and
Apoptosis Induction
S55746 functions as a BH3-mimetic, occupying the BH3-binding groove of BCL-2.[1][3] This

prevents the sequestration of pro-apoptotic proteins like BAX and BAK by BCL-2. Freed from

inhibition, BAX and BAK can oligomerize in the mitochondrial outer membrane, leading to

mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and

subsequent activation of the caspase cascade, culminating in apoptosis.[7] A key advantage of

S55746 is its high selectivity for BCL-2 over BCL-XL, which is crucial for platelet survival.[1]

This selectivity results in a favorable safety profile, with no significant thrombocytopenia

observed at therapeutic doses.[5]
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S55746 Mechanism of Action

Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of

S55746 in xenograft models. Where specific details were not available in the cited literature,

protocols are based on standard laboratory practices.

Cell Lines and Culture
RS4;11 (Human B-cell precursor leukemia): Maintained in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin,

and 100 µg/mL streptomycin.

Toledo (Human diffuse large B-cell lymphoma): Cultured in RPMI-1640 medium

supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

All cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Xenograft Model Establishment
Animals: Female Severe Combined Immunodeficient (SCID) mice, 6-8 weeks of age, were

used for tumor implantation.
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Implantation:

RS4;11 Model: 1 x 10^7 RS4;11 cells were harvested, washed in sterile phosphate-

buffered saline (PBS), and resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel.

The cell suspension was injected subcutaneously into the right flank of the mice.

Toledo Model: A similar protocol was followed for the Toledo model, with an injection of 5-

10 x 10^6 cells in a PBS/Matrigel mixture.

Tumor Growth Monitoring: Tumor volumes were measured 2-3 times weekly using digital

calipers. Tumor volume was calculated using the formula: (length x width^2) / 2. Mice were

randomized into treatment groups when tumors reached a mean volume of approximately

100-200 mm^3.

Drug Formulation and Administration
Formulation: S55746 was formulated for oral administration. While the exact vehicle was not

specified in the primary literature, a common vehicle for oral gavage in mice is a solution of

0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Administration: S55746 was administered daily or as specified in the experimental design via

oral gavage at the indicated doses. The volume of administration was typically 10 mL/kg of

body weight.

In Vivo Efficacy and Pharmacodynamic Assessments
Tumor Volume Measurement: As described in the "Tumor Growth Monitoring" section.

Caspase-3 Activity Assay:

At 16 hours post-treatment, mice were euthanized, and tumors were excised.

Tumor tissue was homogenized in a lysis buffer and centrifuged to collect the supernatant.

Protein concentration in the lysate was determined using a BCA protein assay.

Caspase-3 activity was measured using a colorimetric or fluorometric assay kit, following

the manufacturer's instructions. This typically involves the incubation of the tumor lysate
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with a caspase-3-specific substrate (e.g., DEVD-pNA) and measuring the resulting signal.

Results were normalized to the total protein concentration and expressed as a fold change

relative to the vehicle-treated control group.

Platelet Counting:

At 16 hours post-treatment, blood was collected from the mice via cardiac puncture or

from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

Platelet counts were determined using an automated hematology analyzer.
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In Vivo Xenograft Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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